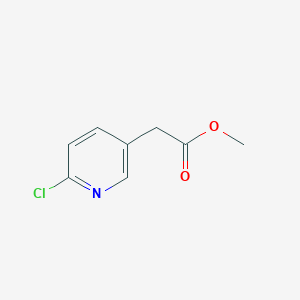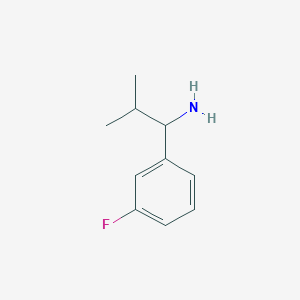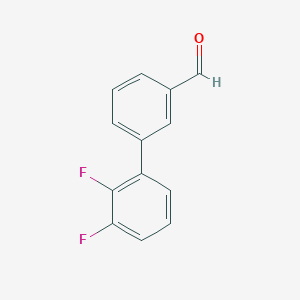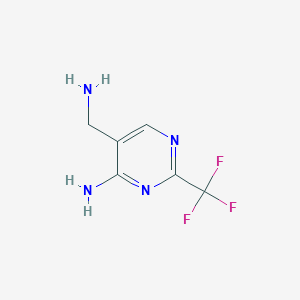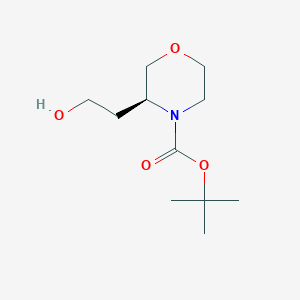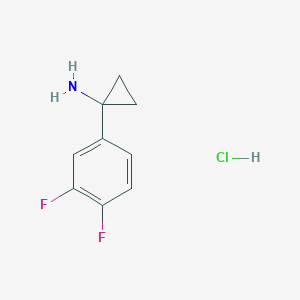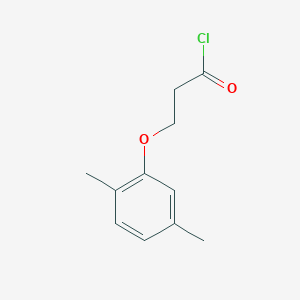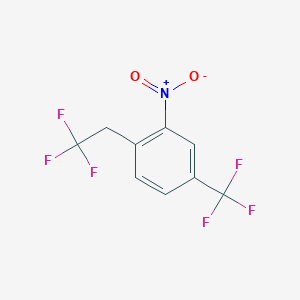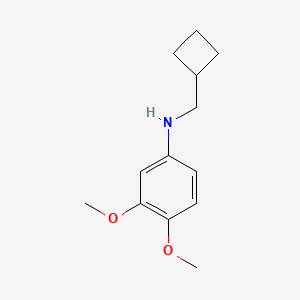
N-(cyclobutylmethyl)-3,4-dimethoxyaniline
説明
“N-(cyclobutylmethyl)-3,4-dimethoxyaniline” suggests a compound that contains an aniline group (a benzene ring attached to an amine group), which is substituted with a cyclobutylmethyl group and two methoxy groups. The cyclobutylmethyl group is a cyclobutane ring attached to the rest of the molecule via a methylene (-CH2-) group . The methoxy groups (-OCH3) are attached to the benzene ring of the aniline group .
Molecular Structure Analysis
The molecular structure would consist of a benzene ring (from the aniline) substituted with an amine group, a cyclobutylmethyl group, and two methoxy groups . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis
The compound contains several functional groups (amine, methoxy, and cyclobutylmethyl) that could potentially undergo various chemical reactions . The exact reactions would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, etc .科学的研究の応用
1. Structural Studies and Synthesis
Cyclobutylmethyl Cations : Research by Prakash et al. (1998) explored the structure of cyclobutylmethyl cations. They discovered that primary and secondary cyclobutylmethyl cations are elusive in superacidic media, tending to form more stable rearrangement products. They successfully synthesized a stabilized cyclobutyldicyclopropylmethyl cation, contributing to the understanding of cyclobutylmethyl structures (Prakash, Reddy, Rasul, Casanova, & Olah, 1998).
Synthesis of Substituted Phenylureas : Gardner, Moir, and Purves (1948) conducted a study to synthesize alkoxylated derivatives of sym-diethyldiphenylurea from methylated and ethylated vanillin. This research included the synthesis and characterization of derivatives of 3,4-dimethoxyaniline, demonstrating its utility in chemical synthesis (Gardner, Moir, & Purves, 1948).
Synthesis from Guaiacol : Purves and Moir (1948) presented a method to synthesize N-Ethyl-3,4-dimethoxyaniline from guaiacol, highlighting the compound's utility in organic synthesis and its potential applications in chemical research (Purves & Moir, 1948).
2. Molecular and Vibrational Structure Analysis
- Spectroscopic Study : Sundaraganesan et al. (2008) conducted a combined experimental and theoretical study on the molecular and vibrational structure of 3,4-dimethoxyaniline. This research used Fourier transform infrared and Fourier transform Raman spectroscopy, providing valuable insights into the molecular structure of the compound (Sundaraganesan, Priya, Meganathan, Joshua, & Cornard, 2008).
3. Organic Material Synthesis
- Nanostructured Polymer Synthesis : Jain et al. (2010) synthesized a nanostructured poly(2,5-dimethoxyaniline) powder, demonstrating high electrical conductivity and charge storage capacity. This highlights the potential of derivatives of 3,4-dimethoxyaniline in creating advanced materials with specific electrical properties (Jain, Surwade, Agnihotra, Dua, Eliason, Morose, & Manohar, 2010).
4. Application in Photochemistry
- Photocatalysis with Flavin Derivatives : Mojr et al. (2015) discovered a new application of flavin derivatives in visible light photocatalysis, utilizing 1-Butyl-7,8-dimethoxy-3-methylalloxazine. Their research indicates potential applications of dimethoxyaniline derivatives in energy transfer mechanisms essential in photochemical processes (Mojr, Svobodová, Straková, Neveselý, Chudoba, Dvořáková, & Cibulka, 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(cyclobutylmethyl)-3,4-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-7-6-11(8-13(12)16-2)14-9-10-4-3-5-10/h6-8,10,14H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEZPWSYHMMUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2CCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700305 | |
| Record name | N-(Cyclobutylmethyl)-3,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclobutylmethyl)-3,4-dimethoxyaniline | |
CAS RN |
887588-17-2 | |
| Record name | N-(Cyclobutylmethyl)-3,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



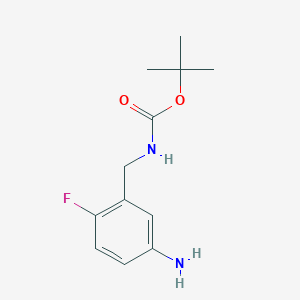
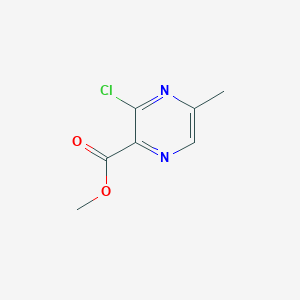
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)
![3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate](/img/structure/B1395696.png)
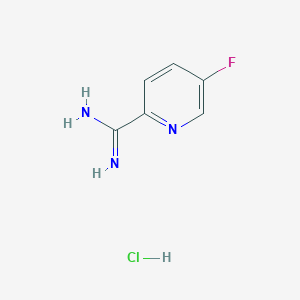
![2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B1395699.png)
